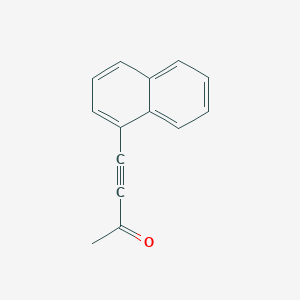
N~1~-(4-Azidophenyl)butane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-Azidophenyl)butane-1,4-diamine: is an organic compound that features both azide and diamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Azidophenyl)butane-1,4-diamine typically involves the reaction of 4-azidobenzyl chloride with 1,4-diaminobutane under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for N1-(4-Azidophenyl)butane-1,4-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing safety measures to handle the azide group, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azide group in N1-(4-Azidophenyl)butane-1,4-diamine can undergo substitution reactions, particularly with nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes under copper(I) catalysis.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: N1-(4-Aminophenyl)butane-1,4-diamine.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
Chemistry: N1-(4-Azidophenyl)butane-1,4-diamine is used as a building block in organic synthesis, particularly in the preparation of triazole-containing compounds through click chemistry.
Biology: In biological research, this compound can be used to modify biomolecules through azide-alkyne cycloaddition, enabling the study of protein interactions and cellular processes.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mechanism of Action
The mechanism by which N1-(4-Azidophenyl)butane-1,4-diamine exerts its effects depends on the specific application. In click chemistry, the azide group reacts with alkynes to form stable triazole rings, facilitating the attachment of various functional groups to target molecules. This reaction is highly specific and efficient, making it valuable in both research and industrial applications.
Comparison with Similar Compounds
Putrescine (1,4-Butanediamine): A simple diamine without the azide group, used in the synthesis of polyamides and as a precursor in biological systems.
4-Azidobenzyl Chloride: Contains the azide group but lacks the diamine functionality, used in organic synthesis for introducing azide groups.
Uniqueness: N1-(4-Azidophenyl)butane-1,4-diamine is unique in that it combines both azide and diamine functionalities, allowing it to participate in a wider range of chemical reactions compared to its simpler counterparts. This dual functionality makes it a versatile compound in synthetic chemistry and materials science.
Properties
CAS No. |
176325-15-8 |
|---|---|
Molecular Formula |
C10H15N5 |
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N'-(4-azidophenyl)butane-1,4-diamine |
InChI |
InChI=1S/C10H15N5/c11-7-1-2-8-13-9-3-5-10(6-4-9)14-15-12/h3-6,13H,1-2,7-8,11H2 |
InChI Key |
LLUXEVHXZFQAGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCCCCN)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


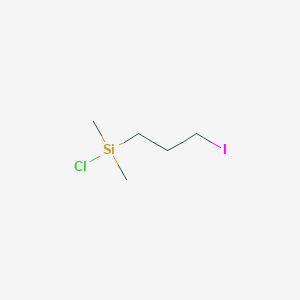
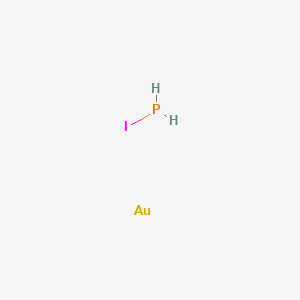

dimethyl-](/img/structure/B14263596.png)
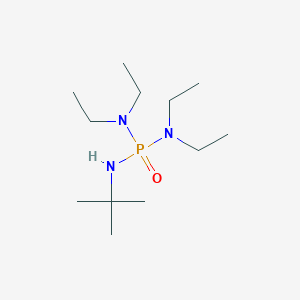
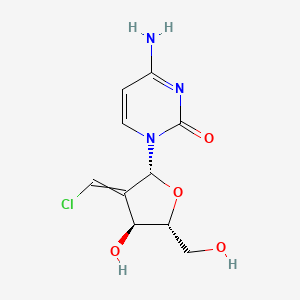
![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)
![1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14263603.png)
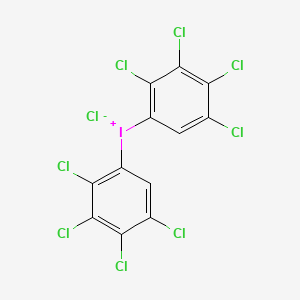

![2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)](/img/structure/B14263624.png)
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine](/img/structure/B14263639.png)
